2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[4,3-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves a multi-step process. One common method is a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
the one-pot multicomponent reaction described above is advantageous for industrial applications due to its simplicity, high efficiency, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities.
Material Science: The unique structural properties of this compound make it useful in the development of new materials with specific characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde
- 1-Phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one
Properties
Molecular Formula |
C15H10Cl2N2O |
---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-4-2-1-3-9(12)14-10(7-18)15(17)19-13-5-6-20-8-11(13)14/h1-4H,5-6,8H2 |
InChI Key |
AMGPAOBICPACCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(C(=C2C3=CC=CC=C3Cl)C#N)Cl |
Origin of Product |
United States |
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